N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
This compound features a fused bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, imparting sulfone characteristics. The (2Z)-configuration indicates a defined stereochemistry at the imine bond.
Properties
Molecular Formula |
C21H22N2O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-27-18-10-6-5-9-16(18)23-17-13-29(25,26)14-19(17)28-21(23)22-20(24)12-11-15-7-3-2-4-8-15/h2-10,17,19H,11-14H2,1H3 |
InChI Key |
MNYIMFIXJMNPHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves the reaction of 3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-one with 3-phenylpropanamide under specific conditions. The reaction is carried out in anhydrous ethanol with piperidine as a catalyst under reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Spectral and Electronic Properties
- Sulfone vs.
- Aromatic Substituents : The 2-methoxyphenyl group in the target compound donates electrons via OCH₃, contrasting with electron-withdrawing fluorophenyl groups in compound 29 .
- Hydrogen Bonding : The propanamide group in the target compound offers hydrogen-bonding capacity similar to semicarbazides (4) but with reduced polarity compared to ureido groups in derivatives .
Pharmacological Potential
- Thiadiazoles (20, 21): Known for antimicrobial activity due to NH/OH groups interacting with bacterial enzymes .
- Triazoles (4) : 1,2,4-Triazole derivatives exhibit antiviral and anticancer properties via kinase inhibition .
- Thiadiazocines (29) : Larger aromatic systems may target CNS receptors, leveraging fluorophenyl lipophilicity .
- Target Compound : The sulfone and propanamide groups suggest dual roles in solubility and target binding, though specific activity requires empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
